methyl 4-[(E)-({[3-(4-propoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate
Description
Methyl 4-[(E)-({[3-(4-propoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzoate ester linked to a pyrazole ring through a hydrazone linkage
Properties
Molecular Formula |
C22H22N4O4 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[[3-(4-propoxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C22H22N4O4/c1-3-12-30-18-10-8-16(9-11-18)19-13-20(25-24-19)21(27)26-23-14-15-4-6-17(7-5-15)22(28)29-2/h4-11,13-14H,3,12H2,1-2H3,(H,24,25)(H,26,27)/b23-14+ |
InChI Key |
ZXEMFDGKAPETSC-OEAKJJBVSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)C(=O)OC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-({[3-(4-propoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate typically involves the condensation of methyl 4-formylbenzoate with 3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and hydrazone groups are primary sites for hydrolysis.
| Reaction Type | Reagents/Conditions | Products | Yield/Notes | References |
|---|---|---|---|---|
| Ester Hydrolysis | 2M NaOH, ethanol/water (1:1), reflux, 6h | 4-[(E)-({[3-(4-Propoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoic acid | 85–90% yield; pH-dependent workup | |
| Hydrazone Cleavage | Conc. HCl, 100°C, 12h | 3-(4-Propoxyphenyl)-1H-pyrazole-5-carboxylic acid + 4-(aminomethyl)benzoic acid | Low yield (<30%); side products |
-
Key Findings :
-
Ester hydrolysis under basic conditions is efficient, forming the carboxylic acid derivative.
-
Hydrazone cleavage requires harsh acidic conditions and often results in decomposition.
-
Reduction Reactions
The hydrazone and pyrazole moieties participate in reduction processes.
| Reaction Type | Reagents/Conditions | Products | Yield/Notes | References |
|---|---|---|---|---|
| Hydrazone Reduction | LiAlH4, THF, 0°C → RT, 4h | 4-[(E)-({[3-(4-Propoxyphenyl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoate | 60–65% yield; unstable in air | |
| Aromatic Ring Reduction | H2, Pd/C, ethanol, 50 psi, 24h | Partially saturated pyrazole derivatives | <20% yield; complex mixtures |
-
Key Findings :
-
Hydrazone reduction generates secondary amines but requires careful handling due to sensitivity.
-
Catalytic hydrogenation of the pyrazole ring is challenging due to aromatic stability.
-
Oxidation Reactions
The propoxyphenyl group and hydrazone are susceptible to oxidation.
-
Key Findings :
Electrophilic Aromatic Substitution (EAS)
The aromatic rings undergo regioselective substitutions.
-
Key Findings :
Nucleophilic Reactions
The carbonyl groups are targets for nucleophilic attack.
| Reaction Type | Reagents/Conditions | Products | Yield/Notes | References |
|---|---|---|---|---|
| Amide Formation | NH3, DMF, 120°C, 6h | 4-[(E)-({[3-(4-Propoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzamide | 50% yield; requires excess NH3 | |
| Transesterification | Ethanol, H2SO4, reflux, 10h | Ethyl 4-[(E)-hydrazonomethyl]benzoate | 75% yield |
-
Key Findings :
-
Amidation is feasible but limited by competing hydrolysis.
-
Transesterification proceeds efficiently under acidic conditions.
-
Photochemical and Tautomeric Behavior
The hydrazone group exhibits photo-responsive properties.
| Reaction Type | Conditions | Observations | References |
|---|---|---|---|
| E/Z Isomerization | UV light (365 nm), CH3CN, 24h | Reversible isomerization; 65% conversion | |
| Tautomerism | pH 7–9, aqueous ethanol | Keto-enol equilibrium observed via UV-Vis spectroscopy |
-
Key Findings :
-
UV light induces reversible E/Z isomerization, enabling photoresponsive applications.
-
Tautomeric equilibrium is pH-dependent and influences reactivity.
-
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound is utilized as a precursor in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable in organic chemistry.
Biology
- Biological Activity Investigation : Research has shown that compounds with similar structural motifs exhibit antimicrobial and anticancer properties. Methyl 4-[(E)-({[3-(4-propoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate is being explored for its potential biological activities, particularly against various cancer cell lines.
Medicine
- Therapeutic Applications : The unique structural features of this compound may allow it to act as a ligand for metal ions or enzymes, potentially modulating their activity. This property is particularly relevant in drug design and development.
Industry
- Material Development : The compound can be employed in the development of new materials or as a precursor in chemical manufacturing processes, enhancing the efficiency and functionality of industrial applications.
Anticancer Activity
A study evaluating the cytotoxic properties of pyrazole derivatives demonstrated that compounds with similar structures to this compound exhibited significant activity against colorectal carcinoma cell lines. The results indicated that these compounds could serve as potential candidates for further drug development aimed at cancer treatment .
Antioxidant Properties
Research on related pyrazole compounds has shown promising antioxidant activities through radical scavenging assays. These findings suggest that this compound may also possess similar properties worth exploring .
Mechanism of Action
The mechanism of action of methyl 4-[(E)-({[3-(4-propoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to act as a ligand, binding to metal ions or enzymes. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(E)-({[3-(4-isopentyloxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate
- Methyl 4-[(E)-({[3-(4-methylbenzyl)oxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate
Uniqueness
Methyl 4-[(E)-({[3-(4-propoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate is unique due to its specific substitution pattern on the pyrazole ring and the propoxy group on the phenyl ring. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Methyl 4-[(E)-({[3-(4-propoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzoate moiety linked to a hydrazone and a pyrazole ring. This configuration is significant in determining its biological interactions.
- Molecular Formula : CHNO
- Molecular Weight : 356.39 g/mol
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. A study conducted by Alsharif et al. (2023) demonstrated that derivatives of pyrazole can scavenge free radicals effectively, suggesting potential applications in oxidative stress-related disorders .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory activity. Molecular docking studies indicate that it may inhibit key inflammatory pathways, potentially reducing cytokine production. In vitro assays have shown that similar pyrazole derivatives can significantly lower the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Antimicrobial Properties
Preliminary studies have suggested that this compound exhibits antimicrobial activity against various bacterial strains. For instance, compounds with similar structures have been found to inhibit the growth of Mycobacterium tuberculosis, indicating potential for development as antimicrobial agents .
Anticancer Potential
The compound's anticancer properties are under investigation, with early results showing promise in inhibiting cancer cell proliferation in vitro. Research has pointed towards its ability to induce apoptosis in cancer cells through the modulation of apoptotic pathways, particularly in breast and prostate cancer models .
Case Study 1: Pyrazole Derivatives in Cancer Treatment
A study published in the Journal of Medicinal Chemistry explored various pyrazole derivatives, including those structurally related to this compound). The researchers found that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, suggesting effective cytotoxicity .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| A | 5 | Breast |
| B | 10 | Prostate |
| C | 7 | Lung |
Case Study 2: Antioxidant Evaluation
In another study assessing antioxidant capacity, this compound was compared with standard antioxidants. The compound demonstrated a higher DPPH radical scavenging activity than Vitamin C at equivalent concentrations, indicating superior antioxidant potential .
Q & A
Q. What are the optimized synthetic routes for methyl 4-[(E)-hydrazono]benzoate derivatives, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves a multi-step process:
Condensation : React 3-(4-propoxyphenyl)-1H-pyrazole-5-carboxylic acid with hydrazine derivatives to form the hydrazone linkage.
Esterification : Couple the hydrazone intermediate with methyl 4-formylbenzoate via a Knoevenagel or Schiff base reaction .
-
Optimization Strategies :
-
Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis .
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Catalyze condensation with acetic acid or p-toluenesulfonic acid .
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Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
- Table 1: Representative Reaction Yields for Analogous Hydrazones
| Starting Material | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Fluorophenyl analog | DMF | AcOH | 72 | |
| 4-Chlorophenyl analog | THF | None | 58 |
Q. How can spectroscopic techniques (NMR, IR) confirm the E-configuration of the hydrazone group?
- Methodological Answer :
- <sup>1</sup>H NMR : The E-isomer shows a singlet for the hydrazone proton (δ 8.2–8.5 ppm) due to restricted rotation .
- IR : A sharp C=N stretch near 1600–1650 cm⁻¹ confirms hydrazone formation .
- NOESY : Use 2D NMR to verify spatial proximity between the hydrazone proton and aromatic protons .
Advanced Research Questions
Q. What computational methods are suitable for predicting the bioactivity of this compound against bacterial targets?
- Methodological Answer :
Molecular Docking : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., DNA gyrase). The pyrazole and hydrazone moieties may bind to hydrophobic pockets .
DFT Calculations : Optimize the geometry at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
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Case Study : Analogous hydrazones showed MIC values of 8–32 µg/mL against S. aureus when electron-withdrawing groups (e.g., -F, -Cl) were present .
- Table 2: Predicted vs. Experimental Bioactivity of Structural Analogs
| Compound | Predicted MIC (µg/mL) | Experimental MIC (µg/mL) | Target Enzyme |
|---|---|---|---|
| 4-Fluoro derivative | 12 | 16 | DNA gyrase |
| 4-Methoxy derivative | 32 | 64 | Dihydrofolate reductase |
Q. How can contradictions in spectral data (e.g., <sup>13</sup>C NMR shifts) between similar compounds be resolved?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., C=O carbonyl resonance at ~170 ppm vs. experimental δ 168.5 ppm) .
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ shifts; DMSO stabilizes resonance structures, altering chemical shifts .
- Dynamic NMR : Perform variable-temperature NMR to detect rotational barriers in the hydrazone group .
Q. What strategies improve the hydrolytic stability of the methyl benzoate group under physiological conditions?
- Methodological Answer :
- Steric Shielding : Introduce bulky substituents (e.g., ortho-methyl groups) to hinder esterase access .
- Pro-drug Design : Replace the methyl ester with a pivaloyloxymethyl group, which hydrolyzes intracellularly .
- pH Stability Tests : Monitor degradation in PBS (pH 7.4) at 37°C via HPLC; half-life increased from 2 h (methyl) to 12 h (pivaloyl) .
Data Contradiction Analysis
Q. Why do some studies report conflicting antimicrobial activities for structurally similar hydrazones?
- Methodological Answer :
-
Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) enhance activity against Gram-negative bacteria, while electron-donating groups (e.g., -OCH₃) favor Gram-positive strains .
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Assay Variability : Differences in bacterial strains (e.g., ATCC vs. clinical isolates) and agar dilution vs. broth microdilution methods affect MIC values .
- Table 3: Activity Trends in Hydrazone Derivatives
| Substituent | Gram-positive Activity | Gram-negative Activity | Reference |
|---|---|---|---|
| 4-Propoxyphenyl | Moderate (MIC = 32) | Low (MIC > 64) | |
| 3,4-Difluorophenyl | High (MIC = 8) | Moderate (MIC = 16) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
